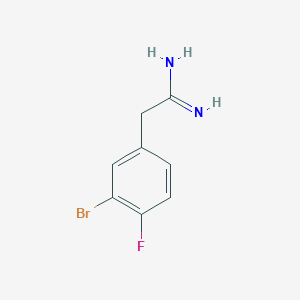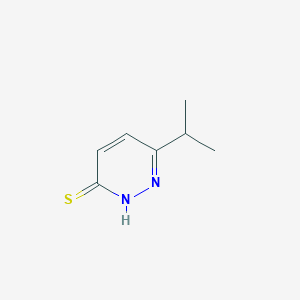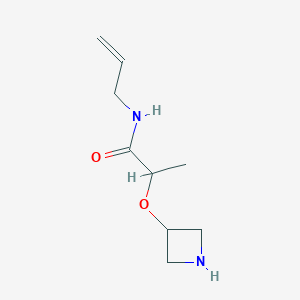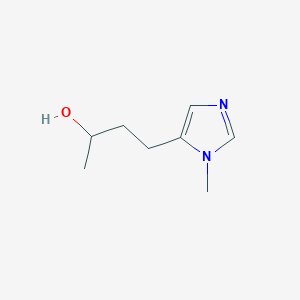
alpha,1-Dimethyl-1H-imidazole-5-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,1-Dimethyl-1H-imidazole-5-propanol: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,1-Dimethyl-1H-imidazole-5-propanol typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of catalysts such as erbium triflate to facilitate the formation of highly substituted imidazole derivatives . The process is designed to be scalable and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: alpha,1-Dimethyl-1H-imidazole-5-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring and the propanol group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, alpha,1-Dimethyl-1H-imidazole-5-propanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in metal-binding studies. Its imidazole ring can coordinate with metal ions, making it useful in the development of metal-based drugs and catalysts .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mecanismo De Acción
The mechanism of action of alpha,1-Dimethyl-1H-imidazole-5-propanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(3-Aminopropyl)-2-methyl-1H-imidazole
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
Uniqueness: alpha,1-Dimethyl-1H-imidazole-5-propanol is unique due to the presence of the propanol group attached to the imidazole ring. This structural feature provides additional reactivity and versatility compared to other imidazole derivatives.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-(3-methylimidazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-7(11)3-4-8-5-9-6-10(8)2/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
RCDIUVKAOVAXPU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CN=CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)
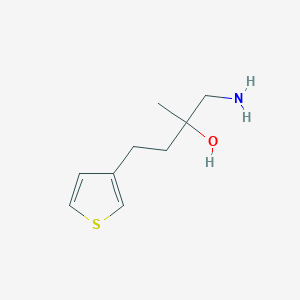
![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
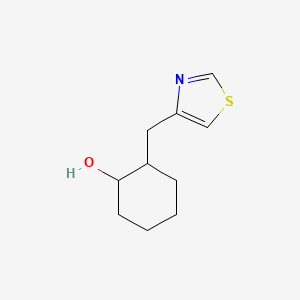
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
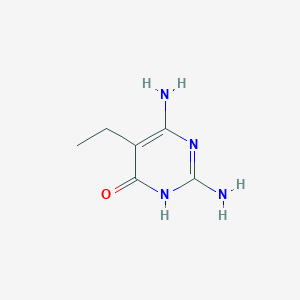
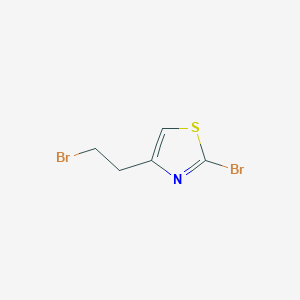
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)

